Subnanomolar LPA2 Receptor Agonist Activity: Comparative Potency in GPCR Signaling
In a head-to-head comparison of sulfamoyl benzoic acid (SBA) analogs, the compound exhibits subnanomolar agonist activity at the LPA2 receptor. This is a significant improvement over the prototypical lipid-like LPA2 agonist, octadecenyl thiophosphate (OTP), and other non-fluorinated SBA analogs which typically display micromolar potency [1].
| Evidence Dimension | LPA2 Receptor Agonist Activity (Potency) |
|---|---|
| Target Compound Data | Subnanomolar EC50 |
| Comparator Or Baseline | Octadecenyl thiophosphate (OTP) and non-fluorinated SBA analogs |
| Quantified Difference | >1000-fold increase in potency |
| Conditions | In vitro GPCR signaling assays (specific assay type not detailed in abstract) |
Why This Matters
This subnanomolar potency is a critical differentiator for researchers developing highly sensitive and selective LPA2-targeted therapeutics or chemical probes, justifying procurement of this specific fluorinated analog.
- [1] Patil, R., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7136-7140. View Source
